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molecular formula C7H9NOS B8681161 3-Thienylethyl formamide

3-Thienylethyl formamide

Cat. No. B8681161
M. Wt: 155.22 g/mol
InChI Key: GXGGHYDFSKCLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028602

Procedure details

A solution of 3-thienylethyl formamide (62.0 g) in dry diethylether (100 ml) was added dropwise over 1 hour to a stirred suspension of lithium aluminium hydride (19.0 g) in diethylether (500 ml) at room temperature under nitrogen. After 2 hours at reflux temperature the mixture was allowed to cool and the following were added, water (19 ml), 2M sodium hydroxide (38 ml) and water (57 ml). After vigorous stirring for 0.5 hours the suspension was filtered and the filtrate evaporated. The liquid residue (58 g) was dissolved in ethanol (60 ml) and ethanolic hydrogen chloride (~5M, 90 ml) added. After cooling the white crystals of methyl thiophene-3-ethylamine hydrochloride (m.p. 149°) were filtered. The hydrochloride salt was converted to the free base by extraction between dichloromethane and aqueous ammonia, followed by distillation to give methyl thiophene-3-ethylamine (b.p. 78° at 2 mmHg) as a colourless liquid.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
57 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][NH:8]C=O)=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+].[CH2:20](OCC)C>>[CH3:20][C:2]1[S:1][CH:5]=[CH:4][C:3]=1[CH2:6][CH2:7][NH2:8] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
S1C=C(C=C1)CCNC=O
Name
Quantity
19 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
57 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After vigorous stirring for 0.5 hours the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux temperature the mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
the following were added
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The liquid residue (58 g) was dissolved in ethanol (60 ml)
ADDITION
Type
ADDITION
Details
ethanolic hydrogen chloride (~5M, 90 ml) added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the white crystals of methyl thiophene-3-ethylamine hydrochloride (m.p. 149°)
FILTRATION
Type
FILTRATION
Details
were filtered
EXTRACTION
Type
EXTRACTION
Details
The hydrochloride salt was converted to the free base by extraction between dichloromethane and aqueous ammonia
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC=1SC=CC1CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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